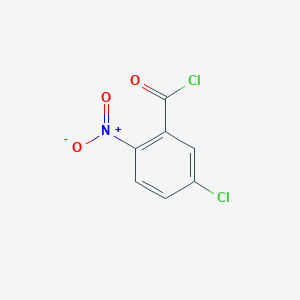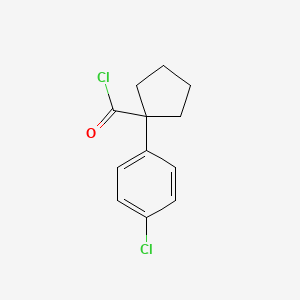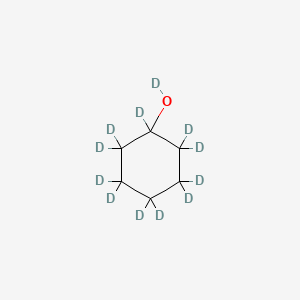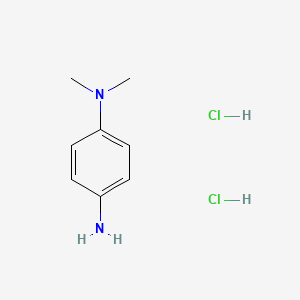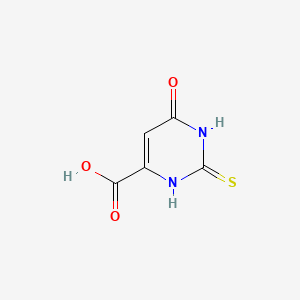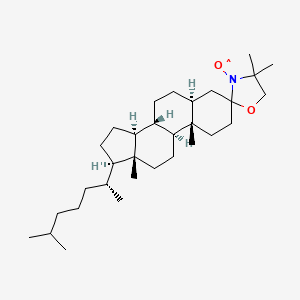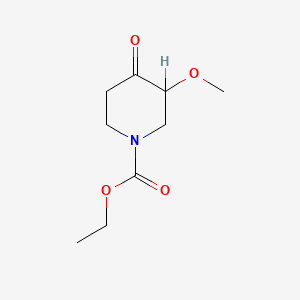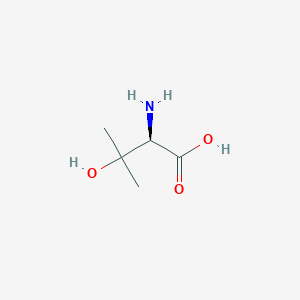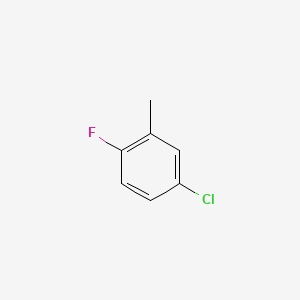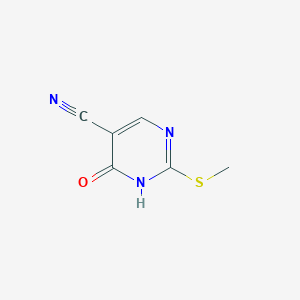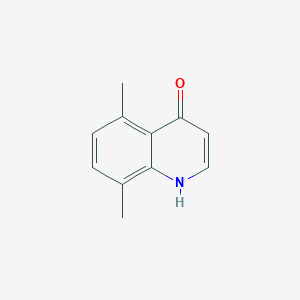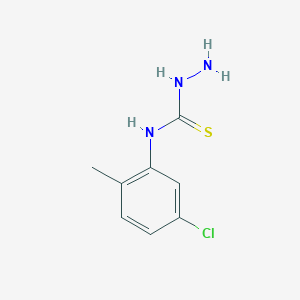![molecular formula C11H8N2O B1349830 pyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 6025-68-9](/img/structure/B1349830.png)
pyrrolo[1,2-a]quinoxalin-4(5H)-one
Overview
Description
Pyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the notable methods for synthesizing pyrrolo[1,2-a]quinoxalin-4(5H)-one involves the visible light-mediated ring opening and cyclization of aryl cyclopropanes. This method uses quinoxalinones, hydrochloric acid, and nitric acid as reagents. The reaction proceeds through ring opening and unexpected cyclization, resulting in the formation of this compound .
Another method involves the palladium-catalyzed oxidative carbonylation of the C2 position of indole. This reaction uses N-substituted 2-(1H-indol-1-yl)anilines or 2-(1H-pyrrol-1-yl)anilines and carbon monoxide in the presence of palladium trifluoroacetate as a catalyst and copper acetate as an oxidant in toluene at 80°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalability of the visible light-mediated synthesis has been demonstrated by gram-scale synthesis . This suggests potential for industrial application using similar methodologies.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[1,2-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring, leading to various reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrochloric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown antineoplastic activity, making it a candidate for cancer research.
Medicine: Its derivatives are being explored for their potential therapeutic properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which pyrrolo[1,2-a]quinoxalin-4(5H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antineoplastic activity is believed to be due to its ability to interfere with cellular processes critical for cancer cell survival and proliferation . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Indolo[1,2-a]quinoxalin-6(5H)-one: Similar in structure but with an indole ring instead of a pyrrole ring.
Thiazolo[3,4-a]quinoxalin-4(5H)-one: Contains a thiazole ring fused to the quinoxaline ring.
Imidazo[1,5-a]quinoxalin-4(5H)-one: Features an imidazole ring fused to the quinoxaline ring.
Uniqueness
Pyrrolo[1,2-a]quinoxalin-4(5H)-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5H-pyrrolo[1,2-a]quinoxalin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-11-10-6-3-7-13(10)9-5-2-1-4-8(9)12-11/h1-7H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINHQLFBBDHSEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=CC=CN23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372402 | |
| Record name | pyrrolo[1,2-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6025-68-9 | |
| Record name | pyrrolo[1,2-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5H-pyrrolo[1,2-a]quinoxalin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives?
A1: Several synthetic approaches have been developed, including:
- Visible-light-mediated ring opening and cyclization: This method uses aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid under visible light irradiation. []
- Palladium-catalyzed oxidative carbonylation: This approach involves the direct C-H bond carbonylation of the C2 position of indole or pyrrole derivatives using palladium catalysts and carbon monoxide. []
- Diastereoselective [3 + 2] Cycloaddition: This strategy utilizes ytterbium triflate as a catalyst to facilitate the reaction between quinoxalinones and donor-acceptor cyclopropanes. []
- Cycloaddition of Benzimidazolium Ylides with Alkynes: This method involves the reaction of benzimidazolium ylides with activated alkynes, leading to the formation of pyrrolo[1,2-a]quinoxalin-4(5H)-ones through a multistep mechanism. []
- Metal-Free N-H/C-H Carbonylation by Phenyl Isocyanate: This approach utilizes phenyl isocyanate as a carbonyl source for both N-H and C-H carbonylation reactions, allowing for the synthesis of various N-heterocycles, including this compound derivatives. []
- Denitrocyclization: This reaction involves the cyclization of N-alkyl(or aryl)-1-(2-nitrophenyl)-1H-pyrrole-2-carboxamides to form the desired this compound scaffold. [, ]
Q2: Have any specific biological activities been reported for this compound derivatives?
A2: Yes, research has shown promising results, particularly in the field of antiviral and anticancer drug discovery.
- Anti-HCV Activity: Certain this compound derivatives have shown potent inhibitory activity against the hepatitis C virus (HCV) in vitro. These compounds were identified through screening and subsequent structure-activity relationship studies, highlighting their potential as antiviral agents. []
- Bruton's Tyrosine Kinase (BTK) Inhibition: this compound derivatives have emerged as a novel class of non-covalent BTK inhibitors. BTK plays a crucial role in B cell receptor signaling, making it a promising target for treating various autoimmune diseases and B cell malignancies. []
Q3: Has the structure-activity relationship (SAR) of this compound derivatives been investigated?
A: While specific SAR data might be proprietary to research groups, the provided abstracts suggest that modifications to the core this compound structure can significantly impact biological activity. For instance, introducing various substituents at different positions on the quinoxalinone ring system or modifying the substituents on the pyrrole ring can influence the potency and selectivity against specific targets like HCV or BTK. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
